{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone
Overview
Description
{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring and a piperazine ring, both of which are functionalized with bromophenyl and diphenylmethyl groups, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine precursors. The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a halogenated ketone. The piperazine ring is often prepared via a similar cyclization process using a diamine and a dihalide.
The key step in the synthesis is the sulfonylation of the piperidine ring with 4-bromobenzenesulfonyl chloride under basic conditions. This is followed by the coupling of the sulfonylated piperidine with the diphenylmethyl-substituted piperazine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino-substituted or thio-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone
- {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone
- {1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32BrN3O3S/c30-26-11-13-27(14-12-26)37(35,36)33-17-15-25(16-18-33)29(34)32-21-19-31(20-22-32)28(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,25,28H,15-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTUCUUOQKWSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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